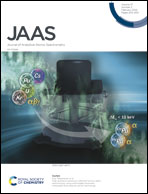The nature and sources of laser induced isotopic fractionation in laser ablation-multicollector-inductively coupled plasma-mass spectrometry
Journal of Analytical Atomic Spectrometry Pub Date: 2003-02-14 DOI: 10.1039/B209620J
Abstract
Coupling
Recommended Literature
- [1] Synthesis of n-type SiC nanowires with tailored doping levels
- [2] Packing density of HS(CH2)nCOOH self-assembled monolayers†
- [3] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [4] Modulating the magnetic behavior of Fe(ii)–MOF-74 by the high electron affinity of the guest molecule†
- [5] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [6] Determination of halofuginone hydrobromide in medicated animal feeds
- [7] Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures
- [8] Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†
- [9] pH switchable and fluorescent ratiometric squarylium indocyanine dyes as extremely alkaline solution sensors†
- [10] Iron metabolism and human ferritin heavy chain cDNA from adult brain with an elongated untranslated region: new findings and insights†

Journal Name:Journal of Analytical Atomic Spectrometry
Research Products
-
CAS no.: 12134-29-1
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5









